molecular formula C12H10ClNO3 B3849890 2-furylmethyl (4-chlorophenyl)carbamate

2-furylmethyl (4-chlorophenyl)carbamate

Cat. No. B3849890
M. Wt: 251.66 g/mol
InChI Key: SMBUDJSIYMATPH-UHFFFAOYSA-N
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Description

2-furylmethyl (4-chlorophenyl)carbamate, also known as Furamidine, is a chemical compound with a molecular formula of C13H11ClN2O2. It is a member of the furamidine family of compounds, which are known for their antiprotozoal and antitumor properties.

Mechanism of Action

The mechanism of action of 2-furylmethyl (4-chlorophenyl)carbamate involves the inhibition of DNA synthesis in protozoa and cancer cells. It achieves this by binding to the DNA of the cells and preventing DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-furylmethyl (4-chlorophenyl)carbamate are still being studied. However, it has been shown to have low toxicity levels and minimal side effects, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-furylmethyl (4-chlorophenyl)carbamate in lab experiments is its ability to inhibit DNA synthesis in protozoa and cancer cells, making it a useful tool for studying the mechanisms of DNA replication. However, one limitation is that it may not be effective against all types of protozoa or cancer cells, and further research is needed to determine its full potential.

Future Directions

There are several future directions for the research of 2-furylmethyl (4-chlorophenyl)carbamate. One direction is to investigate its potential as a treatment for other diseases, such as bacterial infections or viral infections. Another direction is to explore its potential as a drug delivery system for other compounds, as it has been shown to have good solubility and stability properties. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness as a treatment for protozoal infections and cancer.

Scientific Research Applications

2-furylmethyl (4-chlorophenyl)carbamate has been extensively studied for its antiprotozoal and antitumor properties. It has shown promising results in the treatment of various protozoal infections, including Leishmaniasis, Trypanosomiasis, and Malaria. In addition, it has also been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

furan-2-ylmethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-9-3-5-10(6-4-9)14-12(15)17-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBUDJSIYMATPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfuryl N-(4-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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